7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes an amino group, an ethyl group, a methylthio group, and a carboxamide group, contributes to its distinct chemical properties and biological activities.
Preparation Methods
The synthesis of 7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes with β-ketoesters to form arylidene intermediates, which then react with aminopyrimidines to afford the desired ethyl carboxylates . Another method involves the use of dicationic molten salts as catalysts, which facilitate the formation of pyrido[2,3-d]pyrimidine derivatives under solvent-free conditions or in ethanol as a green solvent . These methods typically yield high purity products with good yields.
Chemical Reactions Analysis
7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce corresponding alcohols or amines.
Scientific Research Applications
In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has shown promising neuroprotective and anti-neuroinflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, its antimicrobial and anticancer activities have been explored, highlighting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses and inflammation . Additionally, it may exert its effects through the inhibition of endoplasmic reticulum stress and apoptosis, thereby promoting cell survival and neuroprotection .
Comparison with Similar Compounds
Compared to other pyrido[2,3-d]pyrimidine derivatives, 7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide stands out due to its unique combination of functional groups. Similar compounds include 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]pyrido[2,3-d]pyrimidine and triazolo[4,3-a]pyrimidine derivatives . These compounds also exhibit diverse biological activities, but the presence of the methylthio and carboxamide groups in this compound contributes to its distinct chemical properties and potential therapeutic applications.
Properties
Molecular Formula |
C11H13N5O2S |
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Molecular Weight |
279.32 g/mol |
IUPAC Name |
7-amino-8-ethyl-2-methylsulfanyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C11H13N5O2S/c1-3-16-8(12)6(9(13)18)7(17)5-4-14-11(19-2)15-10(5)16/h4H,3,12H2,1-2H3,(H2,13,18) |
InChI Key |
VWPXOHFVBYMZFX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=O)C2=CN=C(N=C21)SC)C(=O)N)N |
Origin of Product |
United States |
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